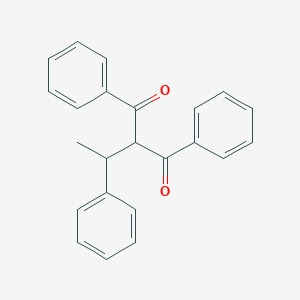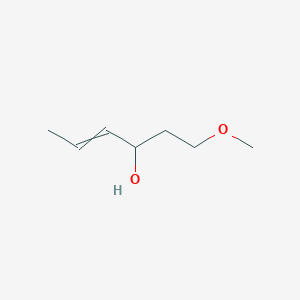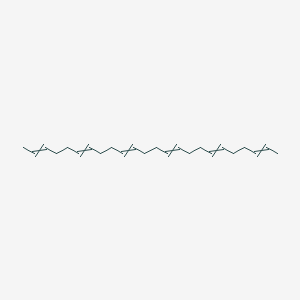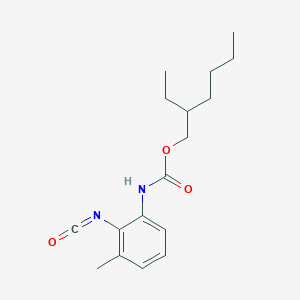
2,2-Dichloro-3-cyclopropylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-3-cyclopropylcyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with two chlorine atoms and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-cyclopropylcyclobutan-1-one typically involves the reaction of cyclopropyl ketones with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available cyclopropyl derivatives. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-3-cyclopropylcyclobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form cyclopropylcyclobutanone derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of substituted cyclobutanones.
Reduction: Formation of cyclopropylcyclobutanone.
Oxidation: Formation of cyclopropylcarboxylic acids.
Applications De Recherche Scientifique
2,2-Dichloro-3-cyclopropylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-3-cyclopropylcyclobutan-1-one involves its interaction with molecular targets through its reactive chlorine atoms and cyclopropyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s reactivity is influenced by the strain in the cyclobutane ring and the electron-withdrawing effects of the chlorine atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylcyclobutanone: Lacks the chlorine substituents, making it less reactive.
2,2-Dichlorocyclobutanone: Similar structure but without the cyclopropyl group, affecting its steric and electronic properties.
Cyclopropylmethyl ketone: Different ring structure, leading to different reactivity and applications .
Uniqueness
2,2-Dichloro-3-cyclopropylcyclobutan-1-one is unique due to the combination of the strained cyclobutane ring, the electron-withdrawing chlorine atoms, and the sterically demanding cyclopropyl group. This combination imparts distinct reactivity and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
112641-87-9 |
|---|---|
Formule moléculaire |
C7H8Cl2O |
Poids moléculaire |
179.04 g/mol |
Nom IUPAC |
2,2-dichloro-3-cyclopropylcyclobutan-1-one |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5(3-6(7)10)4-1-2-4/h4-5H,1-3H2 |
Clé InChI |
UFOITYTXLGRJAE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CC(=O)C2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)




![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)



![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)


